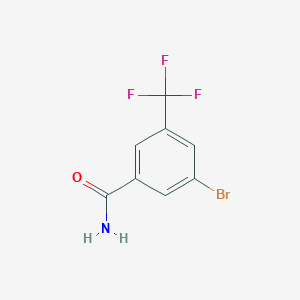![molecular formula C12H17ClN2O2S B1444534 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine CAS No. 1316222-83-9](/img/structure/B1444534.png)
2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine
Descripción general
Descripción
Molecular Structure Analysis
The structure of CMPPEP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving CMPPEP are not detailed in the available literature, compounds with similar structures, such as pyrrolidine derivatives, are widely used in chemical synthesis .Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structures
Research on related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, has focused on their molecular and supramolecular structures. These compounds exhibit varying torsion angles and hydrogen bonding patterns, leading to different molecular conformations and interactions, as shown in studies by Jacobs, Chan, and O'Connor (2013) (Danielle L Jacobs et al., 2013).
Stereospecific Substitutions and Ligand Synthesis
Uenishi and colleagues (2004) described the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has implications for synthesizing chiral ligands for catalysis and molecular recognition (Jun'ichi Uenishi et al., 2004).
Preparation of Chiral Pyridine–Phosphine Ligands
Uenishi and Hamada (2001) explored the preparation of chiral 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines, used as ligands in Pd-catalyzed asymmetric allylic alkylations. This approach is significant for the development of asymmetric catalysis methods (J. Uenishi & Masahiro Hamada, 2001).
Electrooptic Film Fabrication
Facchetti et al. (2006) investigated dibranched, heterocyclic "push-pull" chromophores, including compounds similar to 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine, for their use in electrooptic film fabrication. These studies emphasize the role of molecular architecture in determining film microstructure and optical response, crucial for advanced material science applications (A. Facchetti et al., 2006).
Kinetics of Elimination Reactions
Kumar and Balachandran (2008) studied the kinetics of elimination reactions of 1,2-diphenylethyl substrates, including methanesulfonic acid derivatives, in acetonitrile. Understanding these reactions is important for developing more efficient synthetic pathways in organic chemistry (D. Kumar & S. Balachandran, 2008).
Synthesis of Chiral Nonracemic Pyridines
Uenishi and Aburatani (2007) reviewed the synthesis of chiral non-racemic pyridinylethyl units, highlighting methods involving stereospecific substitution reactions. This research is vital for the production of functional molecules in pharmaceuticals and asymmetric catalysis (J. Uenishi & Sachiko Aburatani, 2007).
Direcciones Futuras
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The ability to modify these compounds and explore their pharmacophore space makes them versatile scaffolds for the development of novel biologically active compounds . Therefore, CMPPEP and similar compounds may have potential applications in the design of new drugs with different biological profiles .
Propiedades
IUPAC Name |
2-chloro-4-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)5-4-10-6-7-14-12(13)9-10/h6-7,9,11H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDNQPYLFKQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



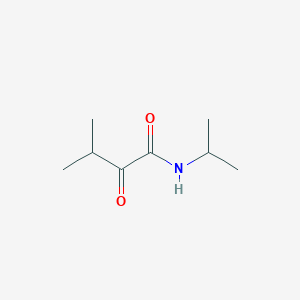
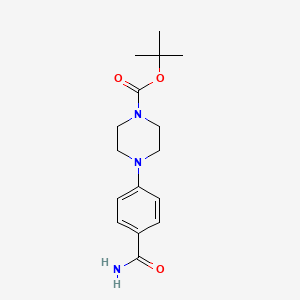
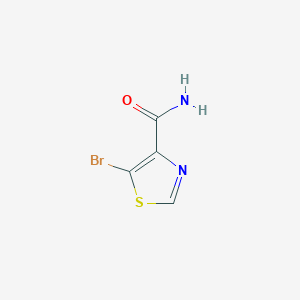
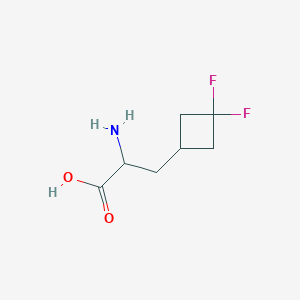
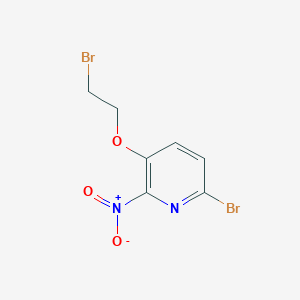
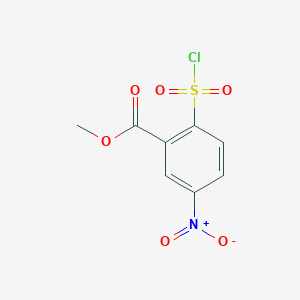
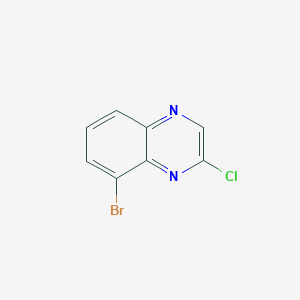
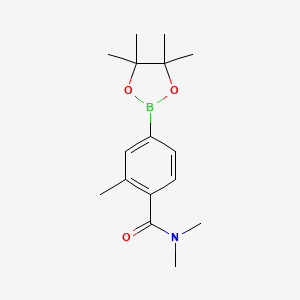
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
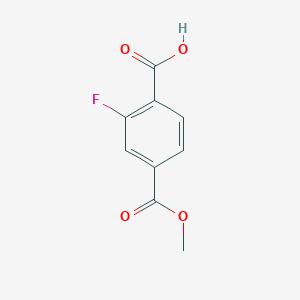
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
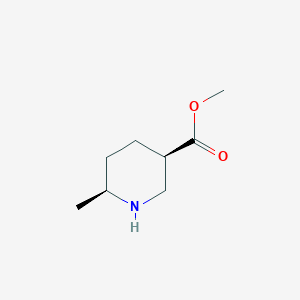
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
